molecular formula C21H34O3 B12611526 3-(Hexyloxy)-4-(octyloxy)benzaldehyde CAS No. 650606-33-0

3-(Hexyloxy)-4-(octyloxy)benzaldehyde

Cat. No.: B12611526
CAS No.: 650606-33-0
M. Wt: 334.5 g/mol
InChI Key: PTWMPCJTOUNKMA-UHFFFAOYSA-N
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Description

3-(Hexyloxy)-4-(octyloxy)benzaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of two alkoxy groups (hexyloxy and octyloxy) attached to a benzene ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexyloxy)-4-(octyloxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with hexyl bromide and octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3,4-dihydroxybenzaldehyde in DMF.
  • Add potassium carbonate and stir the mixture.
  • Add hexyl bromide and octyl bromide dropwise.
  • Reflux the reaction mixture for several hours.
  • Cool the mixture and extract the product using an organic solvent like dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)-4-(octyloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The alkoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-(Hexyloxy)-4-(octyloxy)benzoic acid.

    Reduction: 3-(Hexyloxy)-4-(octyloxy)benzyl alcohol.

    Substitution: Compounds with substituted alkoxy groups, depending on the nucleophile used.

Scientific Research Applications

3-(Hexyloxy)-4-(octyloxy)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)-4-(octyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and cellular signaling pathways. The alkoxy groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(Hexyloxy)-4-(hexyloxy)benzaldehyde: Similar structure but with two hexyloxy groups.

    3-(Octyloxy)-4-(octyloxy)benzaldehyde: Similar structure but with two octyloxy groups.

    3,4-Dimethoxybenzaldehyde: Lacks the long alkyl chains, making it less lipophilic.

Uniqueness

3-(Hexyloxy)-4-(octyloxy)benzaldehyde is unique due to the presence of both hexyloxy and octyloxy groups, which impart distinct physicochemical properties. These properties can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

650606-33-0

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

3-hexoxy-4-octoxybenzaldehyde

InChI

InChI=1S/C21H34O3/c1-3-5-7-9-10-12-15-23-20-14-13-19(18-22)17-21(20)24-16-11-8-6-4-2/h13-14,17-18H,3-12,15-16H2,1-2H3

InChI Key

PTWMPCJTOUNKMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCC

Origin of Product

United States

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